molecular formula C15H16N2O2S B4718541 5-[4-(allyloxy)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone

5-[4-(allyloxy)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone

Cat. No. B4718541
M. Wt: 288.4 g/mol
InChI Key: OUGBXWYIDQWPBA-RAXLEYEMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(allyloxy)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone, also known as ABDIT, is a chemical compound that has been studied for its potential applications in scientific research. ABDIT has been found to exhibit various biochemical and physiological effects that make it a promising candidate for use in laboratory experiments.

Mechanism of Action

The exact mechanism of action of 5-[4-(allyloxy)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone is not fully understood. However, it is thought to work by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response and oxidative stress.
Biochemical and Physiological Effects:
5-[4-(allyloxy)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone has been found to exhibit various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for use in the treatment of various diseases. 5-[4-(allyloxy)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone has also been found to have neuroprotective effects, making it a potential candidate for use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

5-[4-(allyloxy)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for use in experiments. 5-[4-(allyloxy)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone has also been found to exhibit low toxicity, making it a safe compound to use in experiments.
However, there are also limitations to the use of 5-[4-(allyloxy)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone in laboratory experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret experimental results. Additionally, 5-[4-(allyloxy)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone has been found to have poor solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 5-[4-(allyloxy)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone. One potential direction is to further investigate its mechanism of action and its effects on various enzymes and proteins involved in the inflammatory response and oxidative stress. Another potential direction is to explore its potential use in the treatment of neurodegenerative diseases. Finally, future studies could investigate ways to improve the solubility of 5-[4-(allyloxy)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone in water, which would increase its potential applications in laboratory experiments.

Scientific Research Applications

5-[4-(allyloxy)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone has been studied for its potential applications in scientific research. It has been found to exhibit various biochemical and physiological effects that make it a promising candidate for use in laboratory experiments. 5-[4-(allyloxy)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for use in the treatment of various diseases.

properties

IUPAC Name

(5Z)-1,3-dimethyl-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-4-9-19-12-7-5-11(6-8-12)10-13-14(18)17(3)15(20)16(13)2/h4-8,10H,1,9H2,2-3H3/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGBXWYIDQWPBA-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=CC=C(C=C2)OCC=C)C(=O)N(C1=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1/C(=C\C2=CC=C(C=C2)OCC=C)/C(=O)N(C1=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[4-(allyloxy)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone
Reactant of Route 2
5-[4-(allyloxy)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone
Reactant of Route 3
5-[4-(allyloxy)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone
Reactant of Route 4
5-[4-(allyloxy)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone
Reactant of Route 5
5-[4-(allyloxy)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone
Reactant of Route 6
5-[4-(allyloxy)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone

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